4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid
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Overview
Description
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline moiety linked to a piperazine ring, which is further connected to a butanoic acid group. The unique structure of this compound allows it to exhibit a range of biological and chemical properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to yield the desired quinazoline derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield reduced quinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential analgesic and anti-inflammatory activities. It has shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammation and pain pathways.
Pharmacology: Research has explored its potential as an anti-tubercular agent. The compound’s ability to inhibit Mycobacterium tuberculosis makes it a candidate for developing new tuberculosis treatments.
Biochemistry: The compound’s interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. In the case of its analgesic and anti-inflammatory activities, the compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . For its anti-tubercular activity, the compound interferes with the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid
- 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid
Uniqueness
4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid is unique due to its specific quinazoline and piperazine moieties, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H22N4O3/c27-19(10-11-20(28)29)25-12-14-26(15-13-25)22-23-18-9-5-4-8-17(18)21(24-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,28,29) |
InChI Key |
PUWMTGSPFLYYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O |
Origin of Product |
United States |
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